Product packaging for Fmoc-pna-a(bhoc)-oh(Cat. No.:CAS No. 186046-82-2)

Fmoc-pna-a(bhoc)-oh

Cat. No.: B3044105
CAS No.: 186046-82-2
M. Wt: 725.7 g/mol
InChI Key: LVVQRXRVCLWIIO-UHFFFAOYSA-N
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Description

Historical Development of Peptide Nucleic Acids as Nucleic Acid Mimics

The concept of peptide nucleic acids emerged in the early 1990s, driven by the search for molecules that could bind to DNA and RNA with high affinity and specificity, while also exhibiting improved stability against enzymatic degradation ejmanager.comtandfonline.commolecularcloud.org. Pioneering work by Peter Nielsen and colleagues at the University of Copenhagen led to the invention of PNA in 1991 ejmanager.comtandfonline.commolecularcloud.org. The primary goal was to create a molecule that could recognize DNA and RNA through Watson-Crick base pairing, but with a fundamentally different backbone structure. This innovation aimed to overcome limitations inherent in natural nucleic acids, such as susceptibility to nucleases and a charged backbone that could lead to electrostatic repulsion, thereby hindering efficient binding atdbio.comejmanager.commolecularcloud.orgdestinagenomics.com. The development of PNA opened new avenues for applications in molecular biology, diagnostics, and potential therapeutic interventions, such as antisense and antigene therapies ejmanager.comnih.govcnr.itnih.govtandfonline.com.

Structural Paradigm of PNA: The N-(2-Aminoethyl)glycine Backbone

The defining characteristic of PNAs is their unique backbone structure, which deviates significantly from the sugar-phosphate chain of DNA and RNA. This structural difference is the source of many of PNA's advantageous properties.

Unlike DNA and RNA, which feature a negatively charged sugar-phosphate backbone, PNAs are constructed from repeating units of N-(2-aminoethyl)glycine (AEG) linked by amide bonds atdbio.comejmanager.compnas.orgnih.govnih.govmolecularcloud.orgdestinagenomics.comhlbpanagene.comtcichemicals.comtandfonline.com. This substitution results in a neutral, polyamide backbone atdbio.comejmanager.comnih.govdestinagenomics.comhlbpanagene.comtcichemicals.com. The absence of negative charges on the PNA backbone eliminates electrostatic repulsion between PNA strands and their complementary DNA or RNA targets. This lack of repulsion contributes to significantly higher binding affinities and thermal stabilities (Tm) of PNA-DNA and PNA-RNA duplexes compared to their natural DNA-DNA or DNA-RNA counterparts atdbio.comejmanager.comscielo.org.mxnih.govnih.govmolecularcloud.orgdestinagenomics.comhlbpanagene.com. Furthermore, this neutral backbone renders PNAs resistant to degradation by nucleases and proteases, which are enzymes that typically break down natural nucleic acids, thus extending their lifespan in biological environments ejmanager.comnih.govdestinagenomics.comhlbpanagene.comtcichemicals.com.

FeaturePNA BackboneDNA/RNA Backbone
Composition N-(2-aminoethyl)glycine unitsDeoxyribose/Ribose sugar-phosphate
Charge Neutral (polyamide)Negatively charged
Chirality Achiral (typically)Chiral (sugar moiety)
Enzymatic Stability Resistant to nucleases and proteasesSusceptible to nucleases and proteases
Binding to DNA/RNA High affinity, high specificity, high TmModerate affinity, moderate specificity
Salt Dependence Largely independent of salt concentrationHighly dependent on salt concentration

Fmoc-PNA-A(Bhoc)-OH: A Key Monomeric Building Block for Adenine (B156593) Incorporation

This compound is a specifically designed monomer that facilitates the incorporation of the adenine nucleobase into a growing PNA chain during solid-phase synthesis. Its structure incorporates essential protecting groups that enable controlled polymerization.

The Fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the primary amine of the N-(2-aminoethyl)glycine backbone in PNA monomers atdbio.comrsc.orgpeptide.comchemimpex.comtcichemicals.comrsc.orgbiosearchtech.commedsci.orgpnabio.comacs.orgoup.com. In solid-phase synthesis, after a monomer is coupled to the growing PNA chain, the Fmoc group is selectively removed, typically by treatment with a mild base such as piperidine (B6355638) atdbio.comrsc.orgpeptide.combiosearchtech.commedsci.org. This deprotection step exposes a free amine group, which is then ready to react with the activated carboxyl group of the next incoming monomer. The Fmoc group's lability under basic conditions, while being stable to acidic conditions, makes it compatible with many solid-phase synthesis strategies, including those used for peptides atdbio.comrsc.orgpeptide.comrsc.org.

The adenine nucleobase, like other purine (B94841) bases (guanine) and pyrimidine (B1678525) bases (cytosine), possesses reactive functional groups, particularly exocyclic amines, that can interfere with the polymerization process if left unprotected atdbio.comrsc.orgpeptide.comchemimpex.comtcichemicals.comiris-biotech.deiris-biotech.debiosearchtech.com. The Benzhydryloxycarbonyl (Bhoc) group is employed to protect the exocyclic amino group of adenine in this compound atdbio.comrsc.orgpeptide.comchemimpex.comtcichemicals.comiris-biotech.deiris-biotech.debiosearchtech.com. This protection prevents unwanted side reactions during the coupling and deprotection steps of PNA synthesis. The Bhoc group is designed to be stable during the Fmoc deprotection step but is readily cleaved under acidic conditions, typically during the final cleavage of the PNA from the solid support atdbio.comrsc.orgpeptide.com. This orthogonal protection strategy ensures that only the desired reactions occur, leading to the synthesis of accurate PNA sequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H35N7O7 B3044105 Fmoc-pna-a(bhoc)-oh CAS No. 186046-82-2

Properties

IUPAC Name

2-[[2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N7O7/c48-33(46(22-34(49)50)20-19-41-39(51)53-23-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32)21-47-25-44-35-37(42-24-43-38(35)47)45-40(52)54-36(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,24-25,32,36H,19-23H2,(H,41,51)(H,49,50)(H,42,43,45,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVQRXRVCLWIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of Pna Oligomers Utilizing Fmoc Pna a Bhoc Oh

Challenges and Mitigation Strategies in PNA Oligomerization using Fmoc-PNA-A(Bhoc)-OH

Despite the advancements in PNA synthesis, several challenges can arise, particularly concerning sequence composition and length, which can impact the fidelity and yield of the synthesized oligomers.

Addressing On-Resin Aggregation Phenomena, particularly for Purine-Rich Sequences

Mitigation strategies to address on-resin aggregation include:

Optimizing Resin Loading: Using resins with lower loading capacities can help alleviate steric crowding and reduce aggregation intavispeptides.com.

Controlled Reaction Conditions: Adjusting coupling times and potentially increasing reaction temperatures during the coupling step (while carefully managing potential side reactions) can improve coupling efficiency medsci.org.

Backbone Modifications: Incorporating modified backbone structures, such as those with 2-hydroxy-4-methoxybenzyl (Hmb) groups, has been shown to reduce aggregation and improve coupling efficiency for difficult sequences nih.gov.

Hydrophilic Resins: The use of more hydrophilic resins, such as polyethylene (B3416737) glycol (PEG)-based resins, can also help to minimize aggregation rsc.org.

Dilution During Purification: When purifying the final product, using very dilute solutions can help limit aggregation processes mdpi.com.

Impact of Sequence Length and Composition on Synthesis Fidelity and Yields

The length and base composition of a PNA sequence significantly influence the success of its synthesis. Longer PNA sequences, generally considered to be above 15-25 bases, become increasingly difficult to synthesize with high fidelity and yield due to the cumulative effects of aggregation and steric hindrance intavispeptides.comthermofisher.comnih.gov. Sequences with a high purine (B94841) content (adenine and guanine) are particularly problematic, with guanine-rich sequences exhibiting the greatest tendency for aggregation intavispeptides.commdpi.comthermofisher.com. A common guideline to minimize aggregation is to limit the purine content to no more than 7 purines in any 10-unit stretch thermofisher.com.

For many applications, shorter PNA oligomers, typically in the range of 12-15 bases, are optimal as they offer high specificity and are more amenable to synthesis intavispeptides.comthermofisher.com. Machine learning approaches have also been developed to predict PNA synthesis efficiency based on sequence length and the specific combination of monomers used, aiding in the design of synthetically accessible sequences nih.gov.

Synthesis of this compound Monomer Precursors

The synthesis of the this compound monomer involves the preparation of the aminoethylglycine (AEG) backbone and its subsequent functionalization with a protected adenine (B156593) nucleobase.

Preparation of the Aminoethylglycine (Aeg) Backbone

The core backbone of PNA is derived from aminoethylglycine (AEG) intavispeptides.comnih.govpnas.orgnih.gov. The synthesis of the AEG backbone can be achieved through various chemical routes. One common approach involves starting with ethylenediamine, which can be mono-protected and then alkylated with a protected glycine (B1666218) derivative, such as benzyl (B1604629) bromoacetate (B1195939) nih.gov. Alternatively, reductive amination of N-Fmoc-glycinaldehyde with glycine methyl ester can yield the desired backbone structure researchgate.net. The synthesis of key intermediates, such as Fmoc-protected AEG derivatives, is a crucial step in preparing the final monomer researchgate.netnih.gov.

Functionalization with Protected Adenine Nucleobase

Once the AEG backbone is prepared, it is functionalized with the adenine nucleobase. This typically involves attaching the adenine moiety, which is protected with a group such as benzhydryloxycarbonyl (Bhoc), to the backbone via an acetic acid linker biosearchtech.comrsc.org. The Bhoc group serves as a permanent protecting group for the exocyclic amino group of adenine, ensuring its stability during the PNA chain elongation process and being readily removable under specific cleavage conditions biosearchtech.comrsc.org. The synthesis often involves acylation of the protected AEG backbone with adenine-acetic acid derivatives researchgate.netacs.org. The resulting this compound monomer is then purified and ready for use in solid-phase PNA synthesis hlbpanagene.com.

Fundamental Research on Pna Hybridization and Interaction Dynamics

Mechanisms of PNA-Nucleic Acid Recognition and Binding

PNA oligomers recognize and bind to complementary DNA and RNA sequences with high affinity and specificity. nih.govpnas.orgwikipedia.org This recognition is primarily driven by the formation of hydrogen bonds between the nucleobases, similar to natural nucleic acid systems. The adenine (B156593) base supplied by the Fmoc-PNA-A(Bhoc)-OH monomer plays a direct role in these pairing interactions.

PNA strands form highly stable duplexes with complementary DNA and RNA sequences through standard Watson-Crick base pairing. pnas.orgresearchgate.netresearchgate.net The adenine base on the PNA strand forms two hydrogen bonds with a corresponding thymine (B56734) (T) base in a DNA strand or a uracil (B121893) (U) base in an RNA strand. pnas.org The resulting PNA/DNA and PNA/RNA helices are structurally robust. nih.govpnas.org

The enhanced thermal stability of these hybrid duplexes compared to their natural DNA/DNA or DNA/RNA counterparts is a hallmark of PNA. nih.govnih.gov This increased stability is largely attributed to the absence of electrostatic repulsion between the uncharged PNA backbone and the negatively charged phosphate (B84403) backbone of DNA or RNA. biosearchtech.comnih.gov This lack of charge repulsion means that the duplex is not destabilized by electrostatic forces, a significant factor in the stability of natural nucleic acid duplexes. acs.orgplos.org

Beyond duplex formation, PNAs can also bind to double-stranded DNA (dsDNA) to form triple-helix structures. One common motif is the PNA/DNA/PNA triplex, which typically targets homopurine sequences in the DNA. researchgate.net In this arrangement, one PNA strand binds to the purine-rich DNA strand via Watson-Crick base pairing, displacing the other DNA strand. A second PNA strand then binds to the PNA/DNA duplex in the major groove through Hoogsteen or reverse Hoogsteen hydrogen bonds. nih.govwikipedia.org

In such a triplex, an adenine base (from a monomer like this compound) on the second PNA strand can form Hoogsteen pairs with an A-T Watson-Crick pair in the underlying duplex. nih.govacs.org This triplex formation is a key mechanism for sequence-specific recognition of dsDNA. nih.gov

The kinetics of PNA/DNA hybridization show distinct differences from DNA/DNA interactions. Studies have revealed that the association rate of PNA to DNA is significantly higher at lower ionic strengths. nih.govrsc.org Conversely, the dissociation rate is largely insensitive to salt concentration but is significantly lower than that of a comparable DNA/DNA duplex, contributing to the high stability of the PNA/DNA complex. nih.govrsc.org

Comparative Thermodynamic Parameters for Duplex Formation
Duplex TypeTransition Enthalpy (ΔH) (kJ mol⁻¹)Transition Temperature (Tₘ) (K)Reference
PNA/DNA (10-mer)209 to 283329 to 343 researchgate.net
DNA/DNA (10-mer)72 to 236309 to 323 (7-20 K lower) researchgate.net

Elucidation of PNA Strand Invasion Mechanisms

A remarkable property of PNA oligomers is their ability to invade a DNA double helix and bind to a complementary sequence, displacing the homologous DNA strand. pnas.org This process, known as strand invasion, results in the formation of a stable PNA-DNA complex within the duplex, with the displaced DNA strand forming a structure called a D-loop. pnas.orgresearchgate.net

The mechanism often begins with the transient opening of the DNA duplex, allowing the PNA to bind. researchgate.net For homopyrimidine PNAs targeting homopurine DNA sites, this can lead to the formation of a PNA/DNA/PNA triplex invasion complex. researchgate.net More generally, pseudocomplementary PNAs can be designed to invade and bind to both strands of the DNA duplex simultaneously in a process termed "double duplex invasion". nih.govpnas.org This ability to target mixed-sequence dsDNA is a significant advantage for applications in gene targeting. cmu.edu

Biophysical Characterization of PNA-Nucleic Acid Complexes

The biophysical properties of PNA-nucleic acid complexes are central to their utility. Techniques such as UV thermal denaturation, circular dichroism, and calorimetry are used to characterize their stability and structure. nih.goviscience.insemanticscholar.org

The thermal stability of PNA/DNA and PNA/RNA duplexes is exceptionally high, as reflected by their high melting temperatures (Tₘ). acs.orgresearchgate.net A defining characteristic of these complexes is the unusual effect of ionic strength on their stability.

Unlike DNA/DNA duplexes, which are stabilized by increasing salt concentrations (due to the shielding of phosphate-phosphate repulsion), PNA/DNA duplexes exhibit a negative salt dependence. acs.orgplos.org Their stability increases as the ionic strength of the solution decreases. nih.govrsc.org This is because the primary electrostatic interaction in a PNA/DNA hybrid is the repulsion between the negatively charged DNA strands in the single-stranded state; at low salt, this repulsion is high, making the neutral-charged duplex state more favorable. The dissociation rate of PNA/DNA duplexes is largely insensitive to ionic strength, whereas the association rate significantly increases at lower salt concentrations. nih.gov

Effect of Ionic Strength on Duplex Melting Temperature (Tₘ)
Duplex TypeEffect of Increasing [NaCl]Underlying ReasonReference
DNA/DNATₘ Increases (Stabilized)Shielding of electrostatic repulsion between negatively charged backbones. plos.org
PNA/DNATₘ Decreases (Destabilized)Lack of electrostatic repulsion; stability is driven by higher association rates at low salt. acs.orgplos.orgnih.gov
PNA/PNATₘ Largely UnaffectedBoth backbones are uncharged. acs.org

Conformational Analysis by Spectroscopic Methods (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of chiral molecules, including PNA oligomers and their duplexes with DNA or RNA. The standard N-(2-aminoethyl)glycine backbone of PNA, as found in this compound, is achiral. Consequently, a CD signal for an isolated monomer is not typically observed unless aggregation or interaction with a chiral environment occurs. However, the conformational properties and optical purity of individual monomers are critical determinants of the final structure and corresponding CD spectrum of a PNA oligomer.

When PNA monomers are incorporated into an oligomer, the resulting helical structure becomes chiral, giving rise to a characteristic CD spectrum. For instance, PNA•DNA duplexes are known to exhibit distinct CD signatures that can provide insight into their helical conformation, which can be influenced by modifications to the PNA strand. The CD spectra of PNA duplexes can indicate whether they adopt A-type or B-type helical forms, or other unique conformations.

Table 1: General Correlation of PNA Duplex Features with Circular Dichroism Signals

Structural Feature Typical CD Signal Characteristic
Right-handed Helical Sense Positive Cotton effect at long wavelengths (e.g., ~260 nm)
Base Stacking Interactions Exciton coupling bands in the nucleobase absorption region (200-300 nm)
A-form Helix Positive band around 270 nm and a strong negative band around 210 nm
B-form Helix Positive band around 280 nm and an intense negative band around 250 nm

This table presents generalized correlations observed in PNA systems; specific spectral features can vary based on sequence, length, and environmental conditions.

Computational and Theoretical Studies of PNA-Based Systems

Computational chemistry provides indispensable tools for investigating the structure, dynamics, and energetics of PNA systems at an atomic level. These methods complement experimental data by offering detailed insights into conformational landscapes and the nature of intermolecular forces that are often difficult to probe directly.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are widely used to explore the conformational flexibility and dynamic behavior of PNA monomers and oligomers. The N-(2-aminoethyl)glycine backbone of PNA is notably flexible, a characteristic that governs its binding properties and structural organization. This flexibility arises from the rotation around several single bonds in the backbone.

The conformational landscape of a PNA monomer is defined by the accessible ranges of its backbone dihedral angles. MD simulations have shown that these angles exhibit considerable fluctuations, with the α and ε torsions being particularly flexible. This intrinsic flexibility allows PNA to adopt various conformations, which is crucial for its ability to recognize and bind to both DNA and RNA targets.

Table 2: Key Backbone Dihedral Angles of aegPNA and Their Typical Simulated Ranges

Dihedral Angle Defining Atoms Typical Range (degrees) Description
α (alpha) O=C-N-CH₂ -100 ± 40 or 100 ± 40 Highly flexible, can assume two values
β (beta) C-N-CH₂-CH₂ 170 ± 20 Generally in a trans conformation
γ (gamma) N-CH₂-CH₂-N 175 ± 20 Generally in a trans conformation
δ (delta) CH₂-CH₂-N-Cα 170 ± 30 Generally in a trans conformation
ε (epsilon) CH₂-N-Cα-C' 180 ± 50 or -20 ± 40 Highly flexible, correlated with α
ζ (zeta) N-Cα-C'-N -90 ± 30 Defines the peptide bond planarity

Ranges are approximate and derived from published PNA simulation studies. The specific values can fluctuate based on sequence context and simulation conditions.

Quantum Chemical Calculations of PNA-Base Interactions

Quantum chemical (QC) calculations offer a high-accuracy framework for investigating the fundamental non-covalent interactions that stabilize PNA structures, such as hydrogen bonding and base stacking. These methods are essential for understanding the intrinsic electronic properties of the PNA monomer and for parameterizing the empirical force fields used in MD simulations.

The adenine base of this compound engages in two primary types of interactions: Watson-Crick hydrogen bonding with thymine (or uracil) and π-π stacking interactions with adjacent bases. QC calculations have been employed to determine the precise energies of these interactions. For instance, the interaction energy of an isolated adenine-thymine (A-T) pair via hydrogen bonding is substantial, providing the specificity for duplex formation.

Base stacking, particularly involving purines like adenine, is a major stabilizing force in duplex structures. The strength of these π-π interactions is highly dependent on the geometry (e.g., distance and relative orientation) of the interacting bases. High-level QC calculations have provided benchmark data for the interaction energies of various stacked base-pair steps. These studies reveal that stacking interactions can be as energetically significant as hydrogen bonds, with interaction energies for stacked adenine dimers reaching up to -10 to -13 kcal/mol depending on the computational method and geometry.

Table 3: Calculated Stacking Interaction Energies for Adenine

Interacting Pair Geometry Interaction Energy (kcal/mol) Computational Method
Adenine - Adenine Stacked -13.1 MP2/CBS
Adenine - Thymine Stacked -10.9 MP2/CBS
Adenine - Guanine Stacked -15.4 MP2/CBS

Data represents high-level quantum chemical calculations for stacked DNA nucleobase dimers in the gas phase. These values provide a fundamental understanding of the stacking forces relevant to PNA systems.

Advanced Applications of Pna Oligomers Derived from Fmoc Pna a Bhoc Oh

Gene Targeting and Modulation of Gene Expression

PNAs can be engineered to interact with specific nucleic acid targets within cells, thereby regulating gene expression at various levels. This capability is leveraged in strategies aimed at gene silencing, transcriptional control, and intervention in crucial biological processes.

Antisense-Mediated Translational Inhibition

PNAs designed to bind complementary messenger RNA (mRNA) sequences can effectively inhibit protein synthesis by sterically blocking the translation machinery or by inducing mRNA circularization, which hinders ribosomal access nih.govacs.orgnih.govmdpi.comunina.it. Optimal inhibition is often achieved with PNA oligomers of 15 to 18 bases in length, particularly when targeting the 5'-untranslated region (5'-UTR) of mRNA acs.org. This mechanism offers a potent means to downregulate specific protein production, with applications in treating diseases driven by aberrant gene expression nih.govunina.it. For instance, research has demonstrated that PNAs targeting ribosomal RNA (rRNA) can inhibit translation and bacterial growth, highlighting their potential as antimicrobial agents pnas.org.

Table 1: PNA-Mediated Translational Inhibition Efficacy

PNA TargetMechanismObserved EffectReference
mRNA (5'-UTR)Steric hindrance, circularizationDose-dependent translational inhibition (50-90%) acs.orgnih.govunina.it
rRNABinding to functional sitesInhibition of translation and bacterial growth pnas.org

Antigene-Based Transcriptional Control

Antigene strategies involve PNAs binding to specific DNA sequences, often within promoter regions or transcription start sites, to block transcription initiation or elongation mdpi.comrevistamedicinamilitara.ronih.govaacrjournals.org. By forming stable duplexes or triplexes with the target DNA, PNAs can effectively prevent the binding of transcription factors or RNA polymerase, thereby inhibiting gene expression at the transcriptional level revistamedicinamilitara.roplos.org. Studies have shown that anti-gene PNAs targeting specific gene promoters, such as that of the MYCN oncogene, can lead to significant inhibition of gene transcription and subsequent cell growth inhibition and apoptosis in cancer cells aacrjournals.org.

Intervention in DNA-Protein Interactions and Epigenetic Modifications

The ability of PNAs to bind with high specificity to DNA sequences allows them to interfere with the binding of various proteins, including transcription factors and enzymes involved in DNA replication or repair mdpi.comsmolecule.com. By occupying specific DNA recognition sites, PNAs can modulate gene expression and cellular processes. While direct modification of epigenetic marks by PNAs is not a primary mechanism, their capacity to target regulatory DNA regions that are subject to epigenetic modifications (e.g., DNA methylation, histone modifications) allows them to indirectly influence epigenetic states and gene expression revistamedicinamilitara.ronih.govmdpi.compnas.org. For example, PNAs can be designed to target promoter regions that are epigenetically regulated, thereby influencing the accessibility of these sites to transcription machinery or epigenetic modifiers revistamedicinamilitara.ronih.gov.

Development of Molecular Diagnostic Tools

The high specificity, affinity, and stability of PNA probes make them exceptionally well-suited for developing sensitive and accurate diagnostic tools for detecting nucleic acids and genetic variations.

PNA Probes for Sequence-Specific Detection of Nucleic Acids

PNA probes offer significant advantages over traditional DNA probes in molecular diagnostics due to their superior binding characteristics and resistance to degradation intavispeptides.comresearchgate.netnih.govmolecularcloud.orgnih.govacs.orgbeilstein-journals.org. They can be employed in various detection platforms, including PCR assays, fluorescence in situ hybridization (FISH), and microarray-based diagnostics intavispeptides.commolecularcloud.orgrevistamedicinamilitara.robeilstein-journals.orgresearchgate.net. "Light-up" probes, which exhibit a significant increase in fluorescence upon hybridization to their target sequence, are one example of PNA-based detection systems beilstein-journals.orgresearchgate.net. Furthermore, PNA-powered diagnostic (PNA-Pdx) toolkits utilize PNA probes for rapid and sensitive detection of pathogens, such as SARS-CoV-2, in clinical samples nih.govacs.org.

Table 2: PNA Probe Performance in Nucleic Acid Detection

PNA Probe TypeApplicationKey Performance MetricsReference
Light-Up ProbesReal-time PCR, sequence detectionIncreased fluorescence upon hybridization, linear detection range (4 log units) beilstein-journals.orgresearchgate.net
PNA-Pdx ToolkitPathogen detection (e.g., SARS-CoV-2), genotypingHigh specificity, sensitivity (as low as 2 copies/μL), rapid detection (40 min) nih.govacs.org
General PNA ProbesMicroarrays, FISH, PCRHigh affinity, specificity, stability, resistance to degradation intavispeptides.comresearchgate.netmolecularcloud.org

Discrimination of Single Nucleotide Polymorphisms (SNPs) and Point Mutations

The enhanced ability of PNAs to discriminate between perfectly matched and mismatched DNA sequences is a critical advantage for SNP detection nih.govlifetein.compnas.orgnih.govjmb.or.krresearchgate.netacs.org. PNA-DNA duplexes are significantly destabilized by single-base mismatches compared to DNA-DNA complexes, leading to higher specificity and sensitivity in detection assays pnas.orgjmb.or.krresearchgate.netacs.org. PNA arrays have demonstrated superior perfect match-to-mismatch signal ratios and sensitivity compared to DNA arrays, with PNA arrays being 2.0 to 37.3 times more specific and about 10 times more sensitive jmb.or.krresearchgate.net. This capability is vital for identifying genetic variations associated with diseases, drug resistance, and personalized medicine nih.govacs.orgpnas.org.

Table 3: PNA vs. DNA Array Performance in SNP Discrimination

FeaturePNA ArraysDNA ArraysImprovement Factor (PNA vs. DNA)Reference
SpecificitySuperior (2.0–37.3x higher)Standard2.0–37.3x jmb.or.krresearchgate.net
SensitivitySuperior (approx. 10x higher)Standard~10x jmb.or.krresearchgate.net
Mismatch Signal (Rel.)1.6%–12.1% of perfect match7.0%–82.9% of perfect matchLower jmb.or.krresearchgate.net
Stability (12-month storage)Maintained specificity and sensitivityNot specifiedN/A jmb.or.krresearchgate.net

The development of PNA-based technologies, enabled by monomers like Fmoc-pna-a(bhoc)-oh, continues to expand the frontiers of molecular biology, offering precise tools for understanding gene function, developing novel therapeutics, and advancing diagnostic capabilities.

Compound List:

this compound

Biosensor Platforms for Nucleic Acid Analysis

PNAs synthesized using monomers like this compound are highly valuable for developing sensitive and specific biosensor platforms for nucleic acid analysis mdpi.comcreative-peptides.com. Their ability to hybridize with complementary DNA and RNA sequences with high affinity and specificity, even at low salt concentrations, makes them ideal probes nih.govnih.gov. This high specificity allows for the detection of single base mismatches, a critical feature for diagnostic applications nih.govnih.gov. PNA-based biosensors have been developed using various transduction methods, including electrochemical and fluorescent detection mdpi.com. For instance, PNA probes attached to electrodes can detect PNA/DNA duplex formation with high sensitivity and specificity mdpi.com. Furthermore, PNA microarrays have shown potential in detecting genetically modified organisms when combined with PCR creative-peptides.com. The inherent stability of PNAs also contributes to the robustness of these biosensor platforms nih.govnih.gov.

Table 1: Performance Metrics of PNA-Based Biosensors for Nucleic Acid Detection

Target AnalyteDetection MethodSensitivity (LOD)SpecificityPlatform TypeReference
DNA/RNA sequencesElectrochemicalHighHighCarbon-paste electrode mdpi.com
DNA sequencesFluorescence~1 pM (for multiplexed miRNA)HighNano graphene oxide mdpi.com
DNA sequencesFluorescence~5.7 x 10−11 MHighNot specified nih.gov
Genetically Modified Organisms (DNA)Fluorescence (FISH)Not specifiedHighMicroarray creative-peptides.com

Therapeutic Applications and Drug Discovery

The unique properties of PNAs, including their high binding affinity, specificity, and resistance to nucleases and proteases, position them as promising candidates for therapeutic applications and drug discovery nih.govnih.govacs.org. Oligomers derived from building blocks like this compound can be rationally designed to target specific genes or nucleic acid sequences involved in various diseases nih.govnih.gov. Their ability to form stable duplexes and triplexes with DNA and RNA allows them to interfere with crucial biological processes such as transcription and translation nih.govnih.gov.

Rational Design of PNA-Based Therapeutic Agents for Genetic Disorders and Cancers

The rational design of PNA-based therapeutic agents involves leveraging the precise base-pairing capabilities of PNA oligomers to target disease-causing genetic sequences. For genetic disorders, PNAs can be designed to bind to specific mutated DNA or RNA sequences, thereby inhibiting the expression of faulty genes or correcting aberrant gene products nih.govnih.gov. In cancer therapy, PNA oligomers can be engineered to target oncogenes, inhibit tumor cell proliferation, or modulate gene expression pathways critical for cancer progression nih.govnih.gov. The incorporation of modified nucleobases, such as those in this compound, can further fine-tune the binding affinity, specificity, and pharmacokinetic properties of these therapeutic agents acs.org.

Role in Gene Therapy Approaches

PNAs derived from building blocks like this compound can play a significant role in gene therapy by modulating gene expression nih.govnih.gov. Their ability to bind to specific DNA or RNA sequences allows them to act as antigene agents, inhibiting transcription, or as antisense agents, blocking translation nih.govnih.gov. For example, PNAs have been investigated for their potential to silence specific genes, such as the PCSK9 gene, which is implicated in hypercholesterolemia nih.gov. By binding to the target mRNA or DNA, PNAs can prevent protein synthesis or alter gene expression patterns, offering a novel approach to treating genetic diseases nih.govnih.govnih.gov.

Generation of Advanced PNA Conjugates and Hybrid Molecules

The versatility of PNA chemistry allows for the generation of advanced PNA conjugates and hybrid molecules with tailored functionalities acs.orgacs.org. By conjugating PNAs to various biomolecules or synthetic entities, researchers can create sophisticated tools for diagnostics, therapeutics, and molecular imaging acs.orgacs.org. These hybrid molecules often combine the sequence-specific binding of PNA with the unique properties of the attached moiety, leading to enhanced performance and novel applications acs.orgacs.org.

PNA-Peptide Conjugates for Improved Delivery and Functionality

Table 2: PNA Conjugation Strategies for Enhanced Delivery and Functionality

Conjugate TypeMoiety CoupledPurpose/BenefitApplication AreaReference
PNA-PeptideCell-Penetrating Peptides (CPPs)Improved cellular uptake and deliveryTherapeutics, Gene Therapy acs.orgacs.org
PNA-PeptideTargeting PeptidesEnhanced tissue/cellular targetingTherapeutics, Imaging acs.orgacs.org
PNA-Metal ComplexLuminescent Iridium ComplexIntracellular tracking, synergistic therapeutic effects (e.g., PDT)Therapeutics, Imaging acs.orgnih.gov
PNA-Small MoleculeCobalamin (Vitamin B12)RNA imaging probe enhancementMolecular Imaging biorxiv.org

Compound List:

this compound

Peptide Nucleic Acid (PNA)

DNA

RNA

Analytical and Characterization Methodologies for Pna Oligomers Synthesized with Fmoc Pna a Bhoc Oh

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of PNA oligomer analysis, serving the dual purpose of assessing the purity of the crude synthetic product and isolating the desired full-length sequence from contaminants and truncated fragments. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Oligomer Analysis and Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and indispensable technique for both the analysis and purification of PNA oligomers. rsc.orgumich.edu The separation is based on the hydrophobic interactions between the PNA oligomer and the stationary phase, which typically consists of silica (B1680970) particles derivatized with alkyl chains (e.g., C8 or C18). biosearchtech.com

PNA oligomers are eluted from the column using a gradient of an organic solvent, such as acetonitrile, mixed with an aqueous mobile phase. rsc.orgbiosearchtech.com Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a low concentration (e.g., 0.1%) to act as an ion-pairing agent, which improves peak shape and resolution. umich.edubiosearchtech.comresearchgate.net The hydrophobic character of the PNA, influenced by its length and base composition, dictates its retention time on the column; longer and more hydrophobic sequences elute later. perlan.com.pl Analysis is typically monitored by UV detection at 260 nm, the characteristic absorbance wavelength for the nucleobases. rsc.org For purification, fractions corresponding to the main product peak are collected, and the purity can be confirmed by re-analyzing a small portion of the collected fraction. researchgate.netperlan.com.pl It is often beneficial to perform HPLC analysis at elevated temperatures, such as 55-60 °C, to minimize the potential for PNA aggregation, which can interfere with separation. biosearchtech.comperlan.com.pl

Table 1: Typical RP-HPLC Conditions for PNA Oligomer Analysis and Purification
ParameterTypical ConditionReference
Column Reversed-phase C8 or C18 rsc.orgbiosearchtech.com
Mobile Phase A 0.05% - 0.1% TFA in water rsc.orgbiosearchtech.com
Mobile Phase B 0.05% - 0.1% TFA in acetonitrile rsc.orgbiosearchtech.com
Gradient Linear gradient from ~5% B to 65% B over 30-60 minutes nih.govrsc.org
Flow Rate 1.0 mL/min (analytical) to 2.2-5.0 mL/min (semi-preparative) rsc.orgbiosearchtech.com
Detection UV at 260 nm rsc.org
Column Temperature 55-60 °C biosearchtech.comperlan.com.pl

Strategies for Fmoc-ON Purification

For longer PNA sequences, purification of the final, fully deprotected oligomer can be challenging due to the presence of numerous truncated sequences that are chemically similar to the full-length product. An effective strategy to overcome this is "Fmoc-ON" purification. biosearchtech.comperlan.com.pl In this approach, the final N-terminal Fmoc protecting group is intentionally left on the PNA oligomer after solid-phase synthesis. biosearchtech.com

The lipophilic Fmoc group significantly increases the hydrophobicity and retention time of the full-length PNA on an RP-HPLC column compared to the acetylated, truncated "failure" sequences, which lack the Fmoc group. perlan.com.pl This large difference in retention allows for a much cleaner separation and easier isolation of the desired product. After the Fmoc-ON PNA is collected, the Fmoc group is chemically removed in a subsequent step, typically using a piperidine (B6355638) solution, to yield the final, purified PNA oligomer. biosearchtech.com This strategy is particularly advantageous for purifying PNA oligomers that are 20-mers or longer. perlan.com.pl

Spectroscopic Characterization of PNA Oligomers and Their Complexes

Following purification, spectroscopic methods are essential to confirm the identity, structure, and functional characteristics of the PNA oligomers.

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation (e.g., MALDI-TOF, ESI-MS, LC-MS)

Mass spectrometry is a powerful and definitive tool for verifying the molecular weight of a synthesized PNA oligomer, thereby confirming its identity. researchgate.net The two most common ionization techniques for PNA analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). umich.edunih.gov

MALDI-TOF MS is particularly well-suited for the high-throughput analysis of PNA. nih.gov In this method, the PNA sample is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the sample, and the mass is determined by the ion's time of flight to the detector. sigmaaldrich.com PNA molecules ionize well, typically as singly charged species, which simplifies spectral interpretation. nih.govumich.edu Traditional protein matrices like sinapinic acid and α-cyano-4-hydroxycinnamic acid have proven effective for PNA analysis. nih.gov MALDI-TOF can readily ascertain PNA purity and confirm the mass of oligomers at low picomole levels. nih.gov

ESI-MS is another valuable technique, often coupled directly with liquid chromatography (LC-MS). nih.gov In ESI, a high voltage is applied to a liquid sample to create an aerosol, generating multiply charged ions. This allows for the analysis of large molecules on mass analyzers with a more limited mass-to-charge ratio range. sigmaaldrich.com The resulting spectrum of multiply charged species can be deconvoluted to determine the parent molecular weight with high accuracy. researchgate.netsigmaaldrich.com ESI-MS is crucial for confirming the mass of purified fractions from HPLC. nih.govresearchgate.net

Table 2: Mass Spectrometry Techniques for PNA Oligomer Analysis
TechniquePrincipleTypical IonizationAdvantagesReference
MALDI-TOF MS Laser-induced desorption/ionization from a solid matrix.Singly charged ions [M+H]+Fast, high-throughput, simple spectra, good for mixtures. nih.govumich.edu
ESI-MS Ionization from a charged liquid spray.Multiply charged ions [M+nH]n+High accuracy, easily coupled to HPLC (LC-MS), good for larger oligomers. researchgate.netsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional solution structure of PNA oligomers and their duplexes with DNA or RNA. nih.govnih.gov While ¹³C NMR can provide information, ¹H NMR is more commonly used for structural studies. acs.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on PNA samples in solution. acs.org Key ¹H signals include those from the nucleobase aromatic protons, backbone amide protons, and methylene (B1212753) protons. nih.govacs.org 2D experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign these proton signals and determine spatial proximities. acs.orgacs.org NOESY is particularly critical, as it identifies protons that are close to each other in space (typically <5 Å), providing the distance restraints needed to calculate a 3D structure. acs.org For PNA-DNA or PNA-RNA hybrids, NMR can confirm Watson-Crick base pairing and provide detailed information on the helical conformation. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination and Hybridization Monitoring

UV-Vis spectroscopy is a fundamental, non-destructive technique used for two primary purposes in PNA analysis: determining oligomer concentration and monitoring the thermodynamics of hybridization. unchainedlabs.compurdue.edu

Concentration Determination: PNA oligomers, like DNA and RNA, absorb UV light with a maximum absorbance at approximately 260 nm (A₂₆₀) due to the aromatic nature of the nucleobases. unchainedlabs.compnabio.com The concentration of a purified PNA solution can be accurately determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, l is the path length of the cuvette, and ε is the molar extinction coefficient. The extinction coefficient for a PNA oligomer is calculated by summing the known extinction coefficients of its constituent bases. pnabio.companagene.com

Table 3: Molar Extinction Coefficients (ε₂₆₀) for PNA Bases
PNA Baseε₂₆₀ (mL / (µmol · cm))Reference
Adenine (B156593) (A) 13.7 pnabio.companagene.com
Cytosine (C) 6.6 pnabio.companagene.com
Guanine (G) 11.7 pnabio.companagene.com
Thymine (B56734) (T) 8.8 (or 8.6) pnabio.companagene.com

Hybridization Monitoring: UV-Vis spectroscopy is also used to study the formation and stability of PNA-DNA or PNA-RNA duplexes. When a PNA oligomer hybridizes to its complementary strand, there is a decrease in UV absorbance, a phenomenon known as hypochromicity. thermofisher.com By monitoring the absorbance at 260 nm as a function of temperature, a "melting curve" can be generated. The midpoint of this transition, where 50% of the duplexes have dissociated, is the melting temperature (Tm). The Tm is a critical measure of the thermal stability of the duplex. thermofisher.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of PNA Duplexes and Triplexes

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational properties of chiral molecules, including peptide nucleic acid (PNA) oligomers. PNA oligomers synthesized using monomers like Fmoc-PNA-A(Bhoc)-OH can hybridize with complementary DNA, RNA, or other PNA strands to form duplexes and triplexes. CD spectroscopy is highly sensitive to the helical arrangement of these structures, providing valuable insights into their conformation. nih.gov

The interaction between complementary strands in a mixture can lead to significant differences between the measured CD spectrum and the simple average of the spectra of the individual strands, confirming the formation of a complex. nih.gov PNA-containing duplexes and triplexes are known to adopt a P-type helix conformation, which is distinct from the canonical A- and B-form helices typically observed in DNA. researchgate.net This unique conformation gives rise to characteristic CD spectra.

The table below summarizes typical CD spectral features observed for various PNA-containing complexes.

Complex TypePositive Band(s) (nm)Negative Band(s) (nm)Inferred Helix TypeReference
PNA-DNA Duplex~222, ~258-260~210, ~245P-type (with some A-form characteristics) researchgate.netnih.gov
(PNA)₂-DNA Triplex~220, ~275~245P-type (Right-handed) researchgate.netacs.org
PNA-RNA Duplex~260~210A-form like nih.govresearchgate.net

Fluorescence Spectroscopy for Labeled PNAs and Probing Interactions

Fluorescence spectroscopy is a highly sensitive method used to study molecular interactions and dynamics. For PNA oligomers, this technique typically involves the covalent attachment of a fluorescent molecule (fluorophore) to the PNA strand. The synthesis of PNAs using the Fmoc/Bhoc strategy is well-suited for incorporating such labels, as the milder chemistry preserves the integrity of sensitive reporter groups. nih.gov These labeled PNAs serve as powerful probes for detecting and quantifying hybridization to target DNA or RNA sequences. nih.gov

The fundamental principle relies on a change in the fluorophore's emission properties upon a binding event. nih.gov For example, a PNA probe can be designed to exhibit low fluorescence when in its single-stranded, unbound state, and to "light-up" with a significant increase in fluorescence intensity upon hybridization to its complementary target. frontiersin.org This change can be due to alterations in the local environment of the dye, such as changes in polarity, hydration, or steric hindrance. frontiersin.org

Several strategies are employed for designing fluorescent PNA probes:

Molecular Beacons: These probes can be designed with a fluorophore and a quencher. In the unbound state, the flexible PNA backbone keeps the pair in close proximity, quenching the signal. Upon binding to a target, a conformational change separates the fluorophore and quencher, restoring fluorescence. pnabio.com

Forced Intercalation (FIT) Probes: In this design, a fluorescent dye, such as thiazole (B1198619) orange (TO), is used as a nucleobase surrogate within the PNA strand. The probe exhibits low fluorescence in its single-stranded form but shows a strong emission enhancement upon hybridization and intercalation into the resulting duplex. frontiersin.orgnih.gov

Fluorescent Nucleobase Analogs: An intrinsically fluorescent nucleobase, such as 2-aminopurine (B61359) (2AP), can be incorporated directly into the PNA sequence during synthesis. The fluorescence of 2AP is sensitive to its local environment and is often quenched to varying degrees depending on the identity of the opposing base in a duplex, allowing it to act as a probe of duplex formation and stability. rsc.org

FRET Probes: Förster Resonance Energy Transfer (FRET) can be utilized by labeling a PNA with one dye (donor) and a complementary nucleic acid strand with another (acceptor). Hybridization brings the dyes into proximity, allowing energy transfer and a measurable change in the emission spectrum.

The table below lists common fluorescent labels and analogs used in PNA research and their typical applications.

Fluorophore/Probe TypeExcitation (nm, approx.)Emission (nm, approx.)ApplicationReference
Fluorescein494518General labeling, PNA-FISH pnabio.comcsic.es
Rhodamine (e.g., Rhod110)498520Cellular imaging probes nih.gov
2-Aminopurine (2AP)310370Probing duplex stability and base stacking rsc.org
Thiazole Orange (TO)495-510520-540Forced intercalation (FIT) probes for RNA/DNA detection frontiersin.orgnih.gov
Acridine~420~480Intercalating probe in PNA hairpins acs.org
Dansyl Cadaverine335518Post-synthetic labeling, environmental probe csic.es

Future Perspectives and Challenges in Research Involving Fmoc Pna a Bhoc Oh

Development of Next-Generation PNA Monomers and Protecting Group Chemistries

The advancement of PNA-based technologies is intrinsically linked to the innovation in PNA monomer synthesis and the protecting groups employed. While the Fmoc/Bhoc strategy is widely used, research is actively exploring new chemistries to enhance synthesis efficiency, solubility, and the functional capabilities of the resulting PNA oligomers. chempep.comrsc.org

One area of development is the exploration of alternative protecting groups to minimize side reactions and improve yields. rsc.org For instance, the use of benzothiazole-2-sulfonyl (Bts) as a protecting group for the PNA backbone amine has been shown to address the issue of N-acyl transfer, a common side-reaction during synthesis. frontiersin.org Additionally, modifications to the PNA backbone itself are being investigated to enhance properties like cellular uptake and binding affinity. chempep.com Chiral PNA monomers, for example, have demonstrated improved hybridization efficiency. chempep.com

Novel nucleobases are also being incorporated into PNA monomers to expand their functional repertoire. These unnatural nucleobases can introduce new functionalities, such as fluorescence for diagnostic applications or enhanced binding capabilities. chempep.com The development of atom-economical synthesis methods, such as the use of Bts-based purine (B94841) monomers without base-protecting groups, is another promising direction, offering a more environmentally friendly and cost-effective approach to PNA monomer production. chempep.com

Advances in PNA Protecting Group Chemistries

Protecting Group StrategyKey FeaturesAdvantagesChallenges
Fmoc/BhocWidely used standard chemistry. chempep.comWell-established protocols and commercially available monomers. rsc.orgPotential for side reactions like ketopiperazine formation and n-1 deletion. rsc.org
Boc/ZOriginal PNA synthesis strategy. rsc.orgMinimal reported side-reactions and good purity of synthesis. rsc.orgRequires harsh acidic conditions for cleavage, limiting compatibility with sensitive functionalities. rsc.org
Bts (benzothiazole-2-sulfonyl)Used as a protecting group for the backbone amine. frontiersin.orgAddresses N-acyl transfer side-reactions. frontiersin.orgDoes not alleviate aggregation problems. frontiersin.org
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)A temporary protecting group. rsc.orgOrthogonal to Fmoc, allowing for selective deprotection and synthesis of PNA-peptide conjugates. rsc.orgRemoval conditions need to be carefully optimized to avoid partial deprotection of the Fmoc group. rsc.org

Addressing Synthetic Bottlenecks for Large-Scale Production and Complex PNA Architectures

Despite advancements in monomer chemistry, the synthesis of long and complex PNA oligomers, especially on a large scale, remains a significant challenge. frontiersin.org The hydrophobic nature of both the monomers and the growing PNA chains leads to aggregation on the solid support, which hinders coupling efficiency. rsc.org Purine-rich sequences are particularly prone to these issues. frontiersin.org

Several strategies are being employed to overcome these synthetic hurdles. The use of PEG-based resins, such as ChemMatrix® and Tentagel®, has proven effective in reducing aggregation by providing a more hydrophilic environment for the synthesis. rsc.org Optimizing synthesis conditions, such as temperature, can also improve the purity of the final product. For instance, Fmoc/Bhoc synthesis is often best conducted at elevated temperatures (around 80 °C). rsc.org

For particularly difficult sequences, the incorporation of backbone modifications can disrupt aggregation. The use of 2-hydroxy-4-methoxybenzyl (Hmb) as a backbone modification has been shown to improve the synthesis of purine-rich PNAs. frontiersin.org Furthermore, automated flow synthesis technologies are emerging as a powerful tool to accelerate the production of PNA oligomers and PNA-peptide conjugates, enabling more rapid optimization of synthetic protocols. acs.org

Strategies for Enhanced In Vivo Performance of PNA-Based Therapeutics

A major hurdle in the development of PNA-based therapeutics is their poor cellular uptake and in vivo delivery. nih.govacs.org The neutral backbone of PNAs, while beneficial for binding affinity, does not facilitate easy passage across cell membranes. fincra.com Consequently, a significant focus of current research is on developing effective strategies to enhance the in vivo performance of PNAs.

One popular approach is the conjugation of PNAs to cell-penetrating peptides (CPPs), which can shuttle the PNA cargo into cells. acs.orgnih.gov However, endosomal entrapment can limit the efficacy of this method. nih.gov To address this, researchers are exploring the use of endosomolytic agents or photochemical internalization techniques to facilitate the release of PNAs from endosomes. ku.dk

Another promising strategy is the encapsulation of PNAs within nanoparticles. acs.orgnih.gov Polymeric nanoparticles can protect the PNA from degradation and facilitate its entry into cells. acs.org Furthermore, the surface of these nanoparticles can be decorated with targeting ligands to achieve cell-specific delivery. Lipid conjugation is another avenue being explored to improve the pharmacokinetic properties of PNAs and enhance their delivery to specific tissues.

Strategies for Improving In Vivo PNA Delivery

Delivery StrategyMechanismAdvantagesLimitations
Cell-Penetrating Peptide (CPP) ConjugationCovalently linking PNAs to peptides that can traverse cell membranes. nih.govCan improve cellular uptake. acs.orgEndosomal entrapment can limit bioavailability. nih.gov
Nanoparticle EncapsulationEncasing PNAs within polymeric or lipid-based nanoparticles. nih.govProtects PNA from degradation and can be targeted to specific cells. acs.orgPotential for immunogenicity and off-target effects.
Lipid ConjugationAttaching lipid moieties to the PNA molecule.Improves pharmacokinetic profile and can enhance tissue-specific delivery.May alter the binding properties of the PNA.
pHLIP (pH Low Insertion Peptide)A peptide that inserts into cell membranes under acidic conditions, typical of the tumor microenvironment. nih.govOffers selective delivery to cancer cells. nih.govEfficacy is dependent on the pH of the target tissue.

Exploration of Novel Biological Targets and Therapeutic Modalities for PNA Oligomers

The therapeutic potential of PNAs extends beyond their initial application as antisense and antigene agents. nih.govpharmiweb.com Researchers are now exploring a wider range of biological targets and therapeutic modalities for PNA oligomers. One area of intense investigation is the targeting of microRNAs (miRNAs), which play crucial roles in gene regulation and are often dysregulated in diseases such as cancer. semanticscholar.org PNAs can be designed to bind to specific miRNAs, thereby inhibiting their function. semanticscholar.org

PNAs are also being developed for splicing modulation, where they can be used to correct aberrant splicing patterns associated with certain genetic disorders. nih.govpharmiweb.com Furthermore, the ability of PNAs to invade double-stranded DNA has opened up possibilities for their use in gene editing technologies, potentially as an alternative to CRISPR-Cas9. pharmiweb.com

The unique properties of PNAs also make them attractive candidates for the development of novel anti-infective agents. creative-peptides.com Antisense PNAs can be designed to target essential genes in multidrug-resistant bacteria, offering a new approach to combatting antibiotic resistance. creative-peptides.com

Integration of PNA Technology with Emerging Fields (e.g., Nanotechnology, Synthetic Biology)

The convergence of PNA technology with other cutting-edge fields like nanotechnology and synthetic biology is poised to unlock new and exciting applications. molecularcloud.orgnih.gov In nanotechnology, PNAs are being integrated into nanomaterials to create sophisticated biosensors, drug delivery systems, and imaging agents. molecularcloud.orgnih.gov The high specificity of PNA hybridization makes them ideal probes for the detection of specific nucleic acid sequences. pharmiweb.com

In the realm of synthetic biology, PNAs are being explored for the construction of artificial gene regulatory circuits and novel biomaterials. nih.govliwei-peptide.com The predictable binding behavior of PNAs allows for the rational design of complex molecular structures and devices. nih.gov For example, PNA-based components could be used to create artificial riboswitches that can control gene expression in response to specific molecular cues. nih.gov The fusion of PNA technology with synthetic biology holds the promise of creating living cells with novel functions, such as the ability to produce therapeutic molecules or detect disease biomarkers. nih.gov

Q & A

Q. What are the roles of Fmoc and Bhoc protecting groups in Fmoc-PNA-A(Bhoc)-OH during PNA synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group temporarily protects the amino terminus during solid-phase synthesis, enabling stepwise elongation of the PNA chain. It is removed under mild alkaline conditions (e.g., 20% piperidine in DMF). The Bhoc (benzhydryloxycarbonyl) group protects the adenine side chain, preventing unwanted side reactions during coupling. Bhoc is cleaved under acidic conditions (e.g., trifluoroacetic acid) .

Q. How does the Aeg (aminoethylglycine) backbone in this compound enhance PNA synthesis?

The Aeg linker provides spatial flexibility, reducing steric hindrance during chain elongation. This structural feature ensures efficient coupling and compatibility with automated synthesizers, particularly for long or modified PNA sequences .

Q. What analytical methods are recommended to confirm the purity and integrity of this compound post-synthesis?

Reverse-phase HPLC and mass spectrometry (MS) are critical for assessing purity. HPLC identifies impurities via retention time, while MS confirms molecular weight (C₄₀H₃₅N₇O₇; 725.76 g/mol). High purity (>95%) is essential for reproducible hybridization studies .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase synthesis?

  • Step 1: Pre-activate the monomer with coupling agents like HBTU/HOBt in DMF.
  • Step 2: Monitor coupling kinetics via Kaiser or chloranil tests to ensure complete reaction.
  • Step 3: Adjust reaction time (typically 30–60 minutes) and temperature (25–40°C) based on steric demands of adjacent residues. Incomplete coupling may require double coupling or microwave-assisted synthesis for challenging sequences .

Q. What experimental strategies resolve discrepancies in PNA-DNA hybridization efficiency across batches of this compound?

  • Hypothesis: Variability may arise from incomplete Bhoc deprotection or impurities.
  • Method: Compare melting temperatures (Tₘ) of PNA-DNA duplexes using UV-Vis spectroscopy.
  • Troubleshooting: Re-analyze monomer purity via HPLC and re-deprotect using TFA:thioanisole:EDT (95:3:2) to ensure complete Bhoc removal. Contradictory results may require re-synthesis under inert atmospheres to prevent oxidation .

Q. How can the FINER or PICOT frameworks structure research questions for therapeutic PNA applications?

  • FINER Criteria:
  • Feasible: Assess synthetic scalability (e.g., 0.1 mmol scale vs. gram-scale).
  • Novel: Explore Bhoc’s stability in non-standard solvents (e.g., ionic liquids).
    • PICOT Framework:
  • Population: Cancer cells with adenine-rich target sequences.
  • Intervention: PNA synthesized using this compound.
  • Outcome: Gene silencing efficacy via qRT-PCR.
    These frameworks ensure alignment with ethical and translational goals .

Q. What steps ensure reproducibility in PNA synthesis protocols using this compound?

  • Document reagent sources (e.g., Sigma-Aldrich for Fmoc-amino acids) and purity levels.
  • Standardize deprotection times (e.g., 2 hours for Bhoc in TFA).
  • Validate protocols via independent replication and cross-lab collaboration, referencing Journal of Materials Chemistry A guidelines for detailed experimental reporting .

Q. How do Bhoc deprotection conditions impact downstream PNA stability in cellular assays?

Prolonged TFA exposure during Bhoc removal can degrade acid-labile PNA backbones. To mitigate:

  • Use scavengers (e.g., triisopropylsilane) during deprotection.
  • Characterize stability via circular dichroism (CD) spectroscopy pre- and post-deprotection. Adjust cleavage time empirically for each sequence .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to evaluate this compound’s compatibility with cyclic PNA synthesis?

  • Control: Linear PNA vs. cyclic PNA synthesized via intramolecular lactamization.
  • Metrics: Compare hybridization kinetics (surface plasmon resonance) and nuclease resistance (gel electrophoresis).
  • Challenge: Optimize cyclization efficiency using PyBOP/DIEA activation .

Q. What statistical approaches are appropriate for analyzing hybridization data from PNAs incorporating this compound?

  • Use ANOVA to compare Tₘ values across multiple PNA-DNA pairs.
  • Apply Tukey’s HSD post-hoc test to identify significant differences (p < 0.05).
  • Report confidence intervals to account for batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.